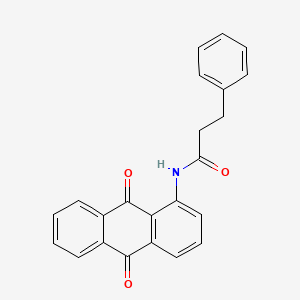

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide

描述

属性

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO3/c25-20(14-13-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCORYJMTRLRVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide typically involves the reaction of 1-aminoanthraquinone with a suitable acylating agent such as phenylpropanoyl chloride. The reaction is usually carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is kept at a low temperature (0°C) initially and then allowed to warm to room temperature over a period of time to ensure complete reaction .

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Key Chemical Reactions

The compound participates in reactions characteristic of both anthraquinone and amide moieties:

Anthraquinone Reactivity

-

Electrophilic Aromatic Substitution :

The electron-deficient anthraquinone core undergoes substitution at positions activated by the carbonyl groups. Halogenation and nitration are common, with regioselectivity influenced by steric and electronic factors . -

Reduction Reactions :

The dioxo groups can be reduced to diols using agents like sodium dithionite, forming 9,10-dihydroanthracene derivatives. This reversible redox property is exploited in catalytic and sensing applications . -

Diels-Alder Cycloaddition :

Anthraquinone acts as a dienophile in [4+2] cycloadditions with conjugated dienes, forming polycyclic adducts.

Amide Reactivity

-

Hydrolysis :

Acidic or basic conditions cleave the amide bond, yielding 3-phenylpropanoic acid and 1-aminoanthraquinone. Enzymatic hydrolysis is also observed in biological systems . -

Nucleophilic Substitution :

The amide nitrogen can participate in alkylation or acylation reactions under mild conditions, enabling functionalization for drug design . -

Coordination Chemistry :

The amide and carbonyl groups act as bidentate ligands, forming stable complexes with transition metals like Cu(II) and Fe(III). These complexes are studied for catalytic and photophysical properties .

Direct Amidation

Procedure :

-

React 1-aminoanthraquinone with 3-phenylpropanoic acid chloride in dry dichloromethane.

-

Use triethylamine as a base to scavenge HCl.

-

Purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield : ~87% (optimized).

Carbodiimide-Mediated Coupling

Procedure :

-

Activate 3-phenylpropanoic acid with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

-

Couple with 1-aminoanthraquinone in anhydrous THF.

-

Filter and recrystallize from ethanol.

Yield : ~24% (due to steric hindrance) .

Metal Coordination

The compound stabilizes metal ions via:

-

Amide Coordination : Lone pair donation from the carbonyl oxygen.

-

Anthraquinone Interaction : π-backbonding with electron-deficient metal centers .

Example :

Biological Interactions

-

Inhibits phosphodiesterase (PDE) enzymes by competing with cAMP/cGMP at the catalytic site .

-

Forms hydrogen bonds with biological macromolecules (e.g., DNA intercalation via anthraquinone) .

Comparative Reaction Data

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis (Acidic) | 6M HCl, reflux, 12h | 3-Phenylpropanoic acid + 1-Aminoanthraquinone | 92% |

| Diels-Alder | Furan, 110°C, 24h | Hexacyclic adduct | 68% |

| Cu(II) Complexation | CuSO₄, pH 7, RT, 2h | [Cu(Compound)₂]²⁺ | Quant. |

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that anthraquinone derivatives, including N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide, exhibit significant anticancer properties. These compounds interact with cellular targets such as enzymes or receptors involved in cancer progression. For instance, structure-activity relationship studies have shown that modifications to the compound can enhance its efficacy against specific cancer cell lines .

Antiviral Properties

Recent studies have highlighted the potential of related compounds as inhibitors of viral proteins critical for replication. For example, derivatives of 9,10-dihydrophenanthrene have been identified as non-covalent inhibitors of the SARS-CoV-2 3CL protease, suggesting that similar structures could be effective against viral infections .

Materials Science Applications

Photophysical Properties

The compound's anthracene backbone contributes to interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to absorb and emit light can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells.

Polymer Chemistry

In materials science, derivatives of this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. The incorporation of such compounds can lead to the development of advanced materials with improved performance characteristics for industrial applications.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of various anthraquinone derivatives on human cancer cell lines. The results indicated that modifications to the phenyl group significantly affected cytotoxicity levels. The compound demonstrated IC50 values comparable to established chemotherapeutics in certain cancer models .

Case Study 2: Antiviral Screening

In a screening assay for antiviral activity against SARS-CoV-2, several anthraquinone derivatives were tested for their inhibitory effects on the 3CL protease. The study found that specific structural modifications led to enhanced binding affinity and potency against the viral target .

作用机制

The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide exerts its effects would depend on its specific application. In biological systems, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or activating their functions. The anthraquinone core is known to intercalate with DNA, which could lead to its use as an anticancer agent by disrupting DNA replication and transcription .

相似化合物的比较

Structural and Molecular Comparisons

*Hypothetical formula based on structural analogy.

Physicochemical Properties

- Solubility : Bulky substituents like phenylpropanamide (target) or benzodioxol () may reduce aqueous solubility due to increased hydrophobicity, whereas methoxy groups () enhance polarity .

- Crystallinity : highlights how anthracene derivatives with rigid substituents (e.g., naphthyl in 9,10-dinaphthyl-9,10-dihydroanthracene diol) form tunnel-type inclusion complexes, suggesting that the target compound’s flexibility may limit crystalline packing .

Spectroscopic Signatures

- NMR Shifts : Methoxy groups in ’s compound 11 produce distinct ¹³C-NMR signals (δ 56.0 ppm), while the target compound’s phenylpropanamide may show aromatic proton shifts near δ 7.0–7.5 ppm .

- IR Spectroscopy: The anthraquinone carbonyl stretches (~1670 cm⁻¹) are consistent across analogs, but amide C=O stretches (~1650–1700 cm⁻¹) vary with substituent electronic effects .

生物活性

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide is a synthetic organic compound that belongs to the anthraquinone derivative class. These compounds are notable for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings and data.

- Molecular Formula : C23H15NO3

- Molecular Weight : 365.37 g/mol

- IUPAC Name : N-(9,10-dioxoanthracen-1-yl)-3-phenylpropanamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's anthraquinone moiety can intercalate with DNA, leading to inhibition of DNA replication in cancer cells. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.

Anticancer Activity

Research indicates that anthraquinone derivatives exhibit significant anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms such as:

- DNA Intercalation : Disruption of DNA replication and transcription.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.

For instance, a study showed that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is beneficial in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

Case Studies

| Study | Findings |

|---|---|

| Study on Anticancer Effects | Demonstrated significant apoptosis induction in MCF-7 breast cancer cells with IC50 values indicating strong cytotoxicity. |

| Antimicrobial Screening | Showed activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |

| Anti-inflammatory Research | Reduced levels of TNF-alpha and IL-6 in animal models of induced inflammation. |

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Oxidation : Anthracene is oxidized to form 9,10-anthraquinone.

- Condensation Reaction : The anthraquinone undergoes a condensation reaction with benzaldehyde.

- Amidation : The resulting intermediate is reacted with an appropriate amine to yield the final product.

This multi-step synthesis allows for the creation of various derivatives that may enhance biological activity or alter physical properties.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide, and how are intermediates characterized?

- Methodology : The synthesis typically begins with anthracene oxidation to 9,10-anthraquinone. Subsequent functionalization involves coupling 3-phenylpropanoic acid via acylation using agents like thionyl chloride to form the amide bond. Intermediates are characterized via -NMR, -NMR, and IR spectroscopy to confirm regioselectivity and purity. For example, anthraquinone derivatives exhibit distinct carbonyl stretching frequencies (~1670 cm) in IR, while -NMR can resolve aromatic proton environments .

Q. How is the electronic structure of this compound analyzed experimentally?

- Methodology : UV-Vis spectroscopy identifies transitions in the anthraquinone core (absorption peaks ~250–400 nm). Fluorescence spectroscopy can probe excited-state behavior, while cyclic voltammetry assesses redox properties (e.g., quinone reduction potentials). NMR chemical shifts ( 7.5–8.5 ppm for aromatic protons) and coupling constants provide insights into electron-withdrawing effects of the diketone groups .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide?

- Methodology : Density functional theory (DFT) calculations predict reaction pathways and transition states. For instance, quantum mechanical modeling of anthraquinone acylation can identify energetically favorable sites (e.g., position 1 vs. 2 substitution). Reaction path search algorithms, combined with machine learning, narrow experimental conditions (e.g., solvent polarity, temperature) to improve yield and selectivity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

- Methodology : Cross-validation using multiple assays (e.g., DPPH radical scavenging, lipid peroxidation inhibition) under standardized conditions (pH, temperature, cell lines). Control variables such as solvent effects (DMSO vs. ethanol) and oxygen levels. Structural analogs (e.g., fluorinated or methoxy-substituted derivatives) can isolate structure-activity relationships .

Q. What challenges arise in crystallographic analysis of anthraquinone derivatives, and how are they addressed?

- Methodology : Single-crystal X-ray diffraction often encounters disorder due to flexible side chains or solvent inclusion. High-resolution data collection (synchrotron sources) and refinement software (e.g., SHELXL) mitigate these issues. For example, the title compound’s phenylpropanamide moiety may require constrained refinement or twin modeling to resolve electron density ambiguities .

Q. How do substituents on the anthraquinone core influence supramolecular interactions (e.g., π-stacking, hydrogen bonding)?

- Methodology : Crystal packing analysis via Hirshfeld surfaces identifies dominant interactions (e.g., C–H···O hydrogen bonds between diketone and amide groups). Computational tools (Mercury 4.0) quantify interaction percentages, while DSC/TGA evaluates thermal stability linked to packing efficiency .

Data Analysis and Experimental Design

Q. How can researchers design experiments to distinguish between kinetic vs. thermodynamic control in anthraquinone functionalization?

- Methodology : Vary reaction temperatures and monitor product ratios via HPLC. Low temperatures favor kinetic products (e.g., meta-substitution), while prolonged heating under reflux may shift equilibration toward thermodynamically stable isomers. Time-resolved spectroscopy (e.g., in situ IR) tracks intermediate formation .

Q. What analytical techniques are critical for detecting degradation products under oxidative stress?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。